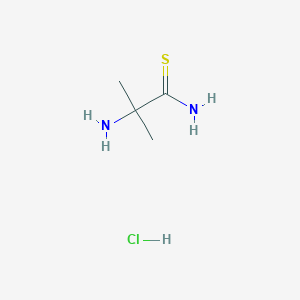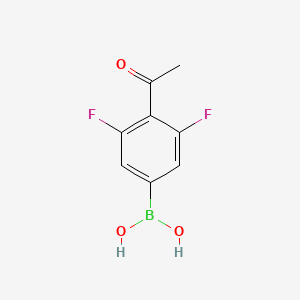
7-Dehydrocholesterol Oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Dehydrocholesterol Oleate is a compound derived from the esterification of 7-Dehydrocholesterol with oleic acid 7-Dehydrocholesterol, a sterol found in animal tissues, is a precursor to vitamin D3 Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Oleate typically involves the esterification of 7-Dehydrocholesterol with oleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic methods. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis process.
化学反应分析
Types of Reactions: 7-Dehydrocholesterol Oleate can undergo various chemical reactions, including:
Oxidation: The double bonds present in both 7-Dehydrocholesterol and oleic acid make the compound susceptible to oxidation. Common oxidizing agents include ozone and oxygen-centered free radicals.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium.
Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield 7-Dehydrocholesterol and oleic acid.
Common Reagents and Conditions:
Oxidation: Ozone, oxygen-centered free radicals.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of 7-Dehydrocholesterol and oleic acid.
Reduction: Saturated derivatives of this compound.
Substitution: 7-Dehydrocholesterol and oleic acid.
科学研究应用
7-Dehydrocholesterol Oleate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification reactions and the behavior of sterol esters under various conditions.
Biology: The compound is studied for its role in cellular membranes and its potential effects on membrane fluidity and function.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of vitamin D3 analogs and other steroidal drugs.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties.
作用机制
The mechanism of action of 7-Dehydrocholesterol Oleate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. The ester linkage allows for the controlled release of 7-Dehydrocholesterol and oleic acid, which can then participate in various biochemical pathways. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress.
相似化合物的比较
Cholesterol Oleate: Similar in structure but derived from cholesterol instead of 7-Dehydrocholesterol.
Ergosterol Oleate: Derived from ergosterol, a sterol found in fungi.
Sitosterol Oleate: Derived from sitosterol, a plant sterol.
Uniqueness: 7-Dehydrocholesterol Oleate is unique due to its dual role as a precursor to vitamin D3 and its potential antioxidant properties. Its ability to influence membrane fluidity and function sets it apart from other sterol esters.
属性
分子式 |
C45H76O2 |
|---|---|
分子量 |
649.1 g/mol |
IUPAC 名称 |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26-27,35-36,38,40-42H,7-13,16-25,28-34H2,1-6H3/b15-14-/t36-,38+,40-,41+,42+,44+,45-/m1/s1 |
InChI 键 |
PYEXWYYCAOKUQC-BJEGVENASA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


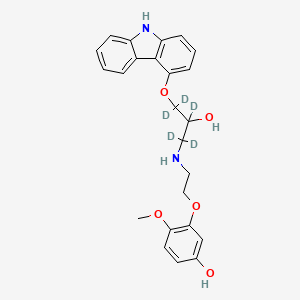
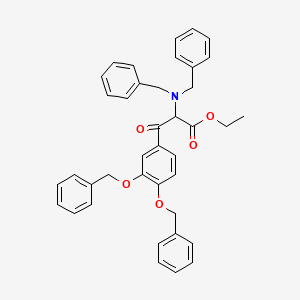
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
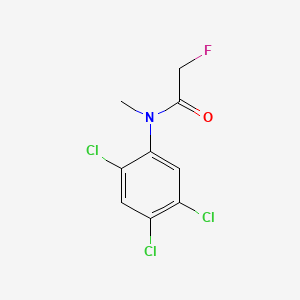

![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
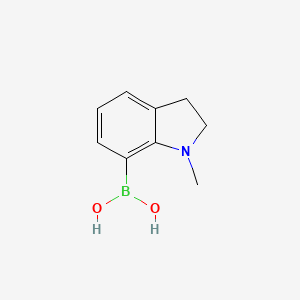
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
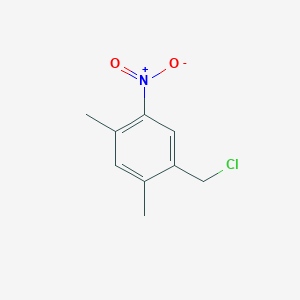
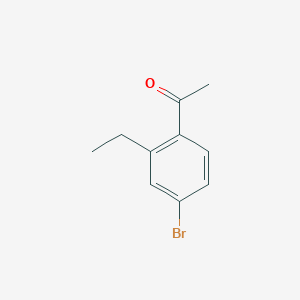
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
